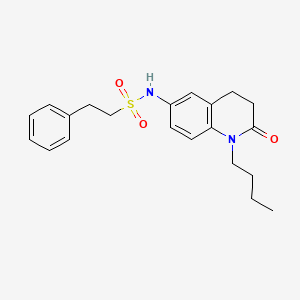

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

Description

Historical Development of Quinoline-Based Sulfonamides

The convergence of quinoline and sulfonamide chemistry traces its origins to early 20th-century antimicrobial research. Sulfanilamide, synthesized in 1908 but only later recognized for its antibacterial properties in 1932 with Prontosil, established sulfonamides as foundational agents in chemotherapy. Parallelly, the isolation of nalidixic acid in 1962 marked the advent of quinolones, derived from chloroquine synthesis efforts.

Modern hybrids emerged through strategic integration of these lineages. For instance, 21st-century work demonstrated that appending sulfonamide groups to quinoline cores enhanced antibacterial efficacy against resistant strains. The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide reflects this evolutionary trajectory, leveraging both moieties’ capacity for hydrogen bonding and hydrophobic interactions.

Table 1: Milestones in Quinoline-Sulfonamide Hybrid Development

Classification within Medicinal Chemistry Research

This compound belongs to three overlapping medicinal categories:

- Heterocyclic Sulfonamides : Characterized by the sulfonamide group (-SO₂NH₂) linked to a tetrahydroquinoline system, enabling dual targeting of bacterial enzymes and eukaryotic receptors.

- Antibacterial Hybrid Agents : Designed to overcome resistance via multi-mechanistic action, as seen in QS-3 derivatives inhibiting DNA gyrase and dihydropteroate synthase.

- Small-Molecule Fluorophores : Recent derivatives exhibit tunable absorbance (337–341 nm) and emission (411–429 nm), expanding applications into bioimaging.

Table 2: Structural and Functional Classification

| Attribute | Description |

|---|---|

| Core scaffold | 1,2,3,4-Tetrahydroquinoline with 2-oxo group |

| Sulfonamide substitution | 2-Phenylethanesulfonamide at C6 |

| Therapeutic potential | Antibacterial, fluorophore, kinase inhibition |

Significance in Contemporary Drug Discovery

The compound’s relevance stems from two urgent needs: combating antibiotic resistance and diversifying chemical toolkits for biological interrogation. Molecular docking studies on analogous structures reveal binding affinities up to −8.0 kcal/mol for bacterial targets, outperforming first-generation quinolones. Additionally, fluorophore variants exhibit quantum yields of 0.558, enabling real-time tracking of drug-target engagement.

Table 3: Key Research Findings

Research Evolution of Tetrahydroquinoline Sulfonamide Derivatives

Synthetic methodologies have advanced significantly since early sulfonyl chloride ammonolysis routes. Modern approaches employ Suzuki cross-coupling and t-BuONSO-mediated sulfonylation, achieving yields >85% while introducing structural diversity. For N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide, key innovations include:

- Stepwise Functionalization : Initial quinoline ring construction followed by sulfonamide coupling, ensuring regioselectivity.

- DFT-Guided Design : Computational modeling optimizes electronic properties for target engagement, as demonstrated by MEP maps correlating with antibacterial activity.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-2-3-14-23-20-11-10-19(16-18(20)9-12-21(23)24)22-27(25,26)15-13-17-7-5-4-6-8-17/h4-8,10-11,16,22H,2-3,9,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZXCSQQWJIFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl group and the phenylethanesulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents and acidic or basic conditions, while reduction reactions may require mild reducing agents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivatives (QOD) and Indole Carboxamide Derivatives (ICD)

highlights two dual inhibitors of FP-2 and FP-3 proteases:

- QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide): Features a benzodioxol group and an ethanediamide linker.

- ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide): Contains an indole carboxamide moiety.

Key Differences :

| Feature | Target Compound | QOD | ICD |

|---|---|---|---|

| Core Structure | Tetrahydroquinolinone | Tetrahydroquinoline | Indole |

| Key Substituent | Phenylethanesulfonamide | Benzodioxol + ethanediamide | Biphenyl carboxamide |

| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Amide (-CONH-) | Carboxamide (-CONH-) |

| Metabolic Stability | Likely high (sulfonamide) | Moderate (amide) | Moderate (amide) |

| Lipophilicity | High (butyl + phenyl) | Moderate (benzodioxol) | High (biphenyl) |

The sulfonamide group in the target compound may confer superior metabolic stability compared to the amide linkages in QOD and ICD.

Tetrahydroquinolinone Derivatives with Varied Substituents

describes synthetic routes for structurally related tetrahydroquinolinone derivatives:

- Compound 24: 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one.

- Compound 26: N-(1-(2-(dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide.

Key Comparisons :

| Feature | Target Compound | Compound 24 | Compound 26 |

|---|---|---|---|

| 1-Position Substituent | Butyl | Pyrrolidinylethyl | Dimethylaminoethyl |

| 6-Position Substituent | Phenylethanesulfonamide | Amino (-NH₂) | Thiophene carboximidamide |

| Solubility | Moderate (sulfonamide) | High (polar pyrrolidine) | Low (thiophene) |

| Target Binding | Likely protease/kinase | Undisclosed | Undisclosed |

The butyl group in the target compound may enhance membrane permeability compared to the polar pyrrolidinylethyl group in Compound 23. Conversely, the thiophene carboximidamide in Compound 26 introduces aromaticity but may reduce solubility compared to the sulfonamide in the target compound.

Sulfonamide-Containing Analogues

provides NMR data for N-butyl-2-(butylamino)-2-phenylethanesulfonamide, a simpler analogue lacking the tetrahydroquinolinone core. This highlights the role of the sulfonamide group in conferring rigidity and hydrogen-bonding capacity. The target compound’s tetrahydroquinolinone scaffold likely enhances target specificity compared to non-cyclic sulfonamides.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound’s molecular formula is with a molecular weight of approximately 398.52 g/mol. Key characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 398.52 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

These properties suggest a relatively lipophilic compound, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The tetrahydroquinoline moiety is known for its ability to modulate neurotransmitter systems, while the sulfonamide group may enhance binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, potentially offering therapeutic benefits in conditions like cancer or neurodegenerative diseases.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing the tetrahydroquinoline structure have been reported to possess antimicrobial properties against various pathogens.

- Anticancer Potential : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.

- Neuroprotective Effects : The modulation of neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the butyl group was found to enhance this activity through improved membrane permeability.

-

Anticancer Studies :

- In vitro studies revealed that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through the mitochondrial pathway.

-

Neuroprotective Research :

- Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The mechanism was linked to the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(1-butyl-2-oxoquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide | Anticancer and antimicrobial |

| N-(1-butylquinolinone)-sulfonamide | Neuroprotective and anti-inflammatory |

| 3-Methyl-N-(1-butylquinolinone)-carboxamide | Antimicrobial and anticancer |

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide?

- Methodological Answer : Multi-step synthesis protocols, such as those used for structurally analogous sulfonamide derivatives, involve sequential reactions (e.g., sulfonation, amidation, and coupling). For example, chlorosulfonic acid-mediated sulfonation followed by amine coupling under basic conditions (e.g., K₂CO₃ in acetone) can yield intermediates. Palladium-catalyzed cross-coupling (e.g., with substituted boronic acids) may finalize the structure . Purity optimization requires HPLC or GC-MS analysis, as referenced in safety protocols for sulfonamide handling .

Q. How can the structural integrity of this compound be confirmed during synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. Cross-referencing with spectral databases, as done for hydroxamic acid derivatives, ensures data consistency .

Q. What storage conditions are critical for maintaining compound stability?

- Methodological Answer : Store in moisture-free, airtight containers at –20°C to prevent hydrolysis of the sulfonamide group. Stability testing via accelerated degradation studies (e.g., exposure to heat/light) can identify decomposition pathways. Safety protocols (e.g., S24/25 for skin/eye protection) must be followed during handling .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer : Use enzyme-specific assays (e.g., fluorescence-based or colorimetric). For example:

- Kinetic assays : Monitor substrate conversion rates in the presence of the compound.

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression.

- Control experiments : Include known inhibitors (e.g., BHA for antioxidant studies) to validate assay conditions . Structural analogs with hydroxamic acid moieties have shown activity in similar frameworks .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies (e.g., NMR splitting vs. expected symmetry) may arise from dynamic effects or impurities. Solutions include:

- Variable-temperature NMR to assess conformational changes.

- 2D NMR (COSY, NOESY) to confirm connectivity.

- Repurification via column chromatography or recrystallization. Cross-validation with X-ray data, as emphasized in crystallography studies, is critical .

Q. How can computational modeling predict the compound’s interaction with target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB. Key steps:

- Ligand preparation : Optimize 3D geometry with DFT or MMFF94.

- Binding site analysis : Identify hydrophobic pockets compatible with the butyl and phenyl groups.

- MD simulations : Assess binding stability over time (≥100 ns). Validation via experimental IC₅₀ correlations strengthens predictions.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

- Methodological Answer : Theoretical LogP (e.g., calculated via ChemDraw) may not account for solvation effects. Experimental determination via shake-flask method (partitioning between octanol/water) provides empirical data. Adjust for ionization (pH-dependent) using Henderson-Hasselbalch calculations. Contradictions often arise from unconsidered tautomerism, as seen in tetrahydroquinolinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.